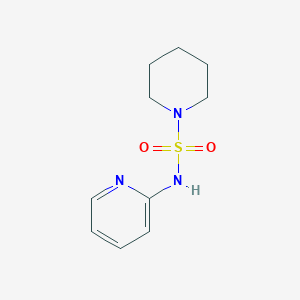

N-pyridin-2-ylpiperidine-1-sulfonamide

説明

N-pyridin-2-ylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked to a piperidine moiety via a sulfonamide bridge. Sulfonamides are renowned for their pharmacological versatility, including antibacterial, anticonvulsant, and protease inhibitory activities . The piperidine ring in this compound introduces conformational flexibility and basicity, which may enhance bioavailability and target binding compared to simpler sulfonamide derivatives.

特性

CAS番号 |

876895-20-4 |

|---|---|

分子式 |

C10H15N3O2S |

分子量 |

241.31g/mol |

IUPAC名 |

N-pyridin-2-ylpiperidine-1-sulfonamide |

InChI |

InChI=1S/C10H15N3O2S/c14-16(15,13-8-4-1-5-9-13)12-10-6-2-3-7-11-10/h2-3,6-7H,1,4-5,8-9H2,(H,11,12) |

InChIキー |

XGBPYASYUIUEIH-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=CC=N2 |

正規SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=CC=N2 |

製品の起源 |

United States |

類似化合物との比較

Hydrogen Bonding and Crystal Packing

- N-Benzylpyridine-2-sulfonamide forms a 2D network via N–H⋯O/N and C–H⋯O interactions, critical for crystal stability .

- The dihedral angle between aromatic rings in N-benzyl derivatives (75.75°) contrasts with the piperidine-linked compound, where the non-aromatic piperidine ring could reduce steric hindrance and enable variable conformations.

Pharmacological Potential

- Sulfonamides broadly exhibit antibacterial, diuretic, and antiviral activities . The piperidine group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted drugs.

- Pivalamide and iodo substituents (Evidences 3–4) introduce steric bulk and halogen bonding capabilities, which could improve receptor binding but reduce solubility compared to the target compound.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., ) increase stability and electrophilicity but may reduce metabolic clearance.

- Piperidine vs. Benzyl : The aliphatic piperidine ring offers basicity (pKa ~11) versus the neutral benzyl group, impacting ionization state and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。